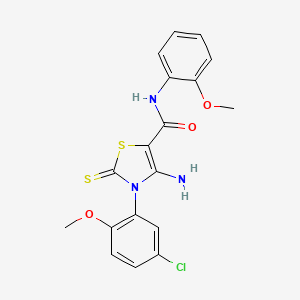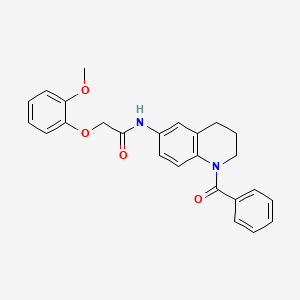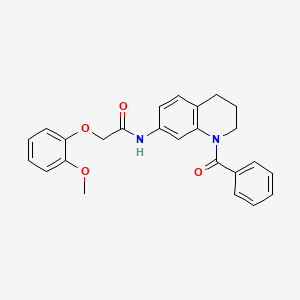![molecular formula C21H24N2O3S B6562190 N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091035-63-0](/img/structure/B6562190.png)
N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide, also known as 3-MSPE, is a novel compound that has been studied for its potential scientific research applications. It is a derivative of ethanediamide and has a unique structure that is composed of both an aromatic ring and a sulfur atom. 3-MSPE has been studied for its potential applications in the laboratory, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学研究应用
N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has been studied for its potential applications in scientific research. It has been used as a substrate for the enzyme cytochrome P450 2C19 (CYP2C19) and as a ligand for the estrogen receptor. Additionally, this compound has been studied for its potential to inhibit the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
作用机制
The mechanism of action of N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is not yet fully understood. However, it is believed that this compound binds to the active site of CYP2C19, which then leads to the inhibition of the enzyme. Additionally, this compound is thought to bind to the estrogen receptor, which then leads to the inhibition of the receptor's activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound is able to inhibit the activity of CYP2C19, which can lead to the inhibition of the metabolism of certain drugs. Additionally, this compound has been shown to inhibit the activity of the estrogen receptor, which can lead to the inhibition of estrogen-dependent processes.
实验室实验的优点和局限性
N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and is readily available. Additionally, this compound is stable and can be stored for long periods of time. However, this compound is not water soluble and therefore can be difficult to work with in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, which can limit its use in some experiments.
未来方向
There are several potential future directions for N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide. One potential direction is to further study its mechanism of action and its potential to inhibit the activity of other enzymes and receptors. Additionally, this compound could be studied for its potential to interact with other molecules, such as proteins, to further investigate its potential biochemical and physiological effects. Additionally, this compound could be studied for its potential applications in drug development, as its ability to inhibit the activity of certain enzymes and receptors could be useful in the development of new drugs. Finally, this compound could be studied for its potential to be used as a diagnostic tool, as its ability to interact with certain molecules could be useful in the diagnosis of certain diseases.
合成方法
N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide can be synthesized using a variety of methods. The most common method is the reaction of 3-(methylsulfanyl)phenylacetic acid with N,N′-diethyl-4-phenyloxan-4-ylmethylenediamine. This reaction yields this compound in a yield of approximately 70%. Other synthesis methods include the reaction of 3-(methylsulfanyl)phenylacetic acid with ethylenediamine and the reaction of 3-(methylsulfanyl)phenylacetic acid with N,N′-diethyl-4-methoxy-4-phenyloxan-4-ylmethylenediamine.
属性
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-27-18-9-5-8-17(14-18)23-20(25)19(24)22-15-21(10-12-26-13-11-21)16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCWFOVWJNVHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cycloheptyl-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6562108.png)

![7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562117.png)
![7-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562119.png)
![8-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562123.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6562134.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562149.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562166.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B6562170.png)
![N-(5-methyl-1,2-oxazol-3-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562178.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6562204.png)
![N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562217.png)
